Cas no 88057-19-6 (4-Nitrophenyl-ethyleneglycol)

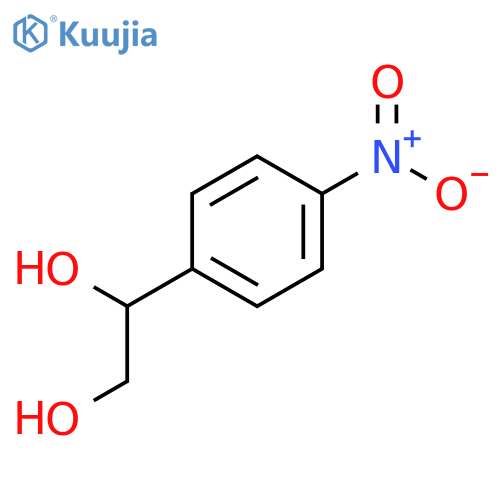

4-Nitrophenyl-ethyleneglycol structure

商品名:4-Nitrophenyl-ethyleneglycol

4-Nitrophenyl-ethyleneglycol 化学的及び物理的性質

名前と識別子

-

- 1,2-Ethanediol, 1-(4-nitrophenyl)-

- 4-Nitrophenyl-ethyleneglycol

- 1-(4-Nitrophenyl)ethane-1,2-diol

- 4-Nitrophenyl-ethyle

- 1-(4-nitrophenyl)-1,2-ethanediol

- SCHEMBL1023275

- p-nitrophenylethylene glycol

- SB84308

- CS-0206620

- DTXSID10399497

- 88057-19-6

- AKOS003343373

- AT22716

- EN300-1678328

- AKOS017259415

- YOJHBFHEOQUUAR-UHFFFAOYSA-N

- LS-08237

- MFCD02667811

- DB-092696

- ALBB-024832

-

- MDL: MFCD02667811

- インチ: InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2

- InChIKey: YOJHBFHEOQUUAR-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])C(CO)O

計算された属性

- せいみつぶんしりょう: 183.05315777g/mol

- どういたいしつりょう: 183.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

4-Nitrophenyl-ethyleneglycol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1678328-1.0g |

1-(4-nitrophenyl)ethane-1,2-diol |

88057-19-6 | 1g |

$986.0 | 2023-06-04 | ||

| Enamine | EN300-1678328-0.5g |

1-(4-nitrophenyl)ethane-1,2-diol |

88057-19-6 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1678328-0.05g |

1-(4-nitrophenyl)ethane-1,2-diol |

88057-19-6 | 0.05g |

$827.0 | 2023-09-20 | ||

| A2B Chem LLC | AD90155-1g |

1-(4-Nitrophenyl)ethane-1,2-diol |

88057-19-6 | 98% | 1g |

$209.00 | 2024-04-19 | |

| Enamine | EN300-1678328-5g |

1-(4-nitrophenyl)ethane-1,2-diol |

88057-19-6 | 5g |

$2858.0 | 2023-09-20 | ||

| A2B Chem LLC | AD90155-10g |

1-(4-Nitrophenyl)ethane-1,2-diol |

88057-19-6 | 98% | 10g |

$923.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277290-1g |

1-(4-Nitrophenyl)-1,2-ethanediol |

88057-19-6 | 95+% | 1g |

¥3880.00 | 2024-04-27 | |

| Enamine | EN300-1678328-0.25g |

1-(4-nitrophenyl)ethane-1,2-diol |

88057-19-6 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1678328-0.1g |

1-(4-nitrophenyl)ethane-1,2-diol |

88057-19-6 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1678328-5.0g |

1-(4-nitrophenyl)ethane-1,2-diol |

88057-19-6 | 5g |

$2858.0 | 2023-06-04 |

4-Nitrophenyl-ethyleneglycol 関連文献

-

1. Enantioselective hydrolysis of various substituted styrene oxides with Aspergillus Niger CGMCC 0496Hao Jin,Zu-yi Li,Xiao-Wei Dong Org. Biomol. Chem. 2004 2 408

-

Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2014 4 60526

-

3. Kinetics and mechanism of reaction of aryl oxiranes with dinitrogen pentoxide in dichloromethaneJonathan Dormer,Roy B. Moodie J. Chem. Soc. Perkin Trans. 2 1994 1195

88057-19-6 (4-Nitrophenyl-ethyleneglycol) 関連製品

- 6531-13-1(1-(4-nitrophenyl)ethanol)

- 5400-78-2(1-(3-Nitrophenyl)ethanol)

- 96156-72-8((1S)-1-(4-nitrophenyl)ethan-1-ol)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88057-19-6)4-Nitrophenyl-ethyleneglycol

清らかである:99%

はかる:1g

価格 ($):240.0

atkchemica

(CAS:88057-19-6)4-Nitrophenyl-ethyleneglycol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ